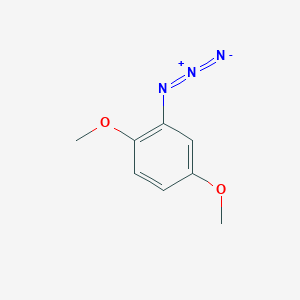

2-Azido-1,4-dimethoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-azido-1,4-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-12-6-3-4-8(13-2)7(5-6)10-11-9/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMSPWGYFKPJNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90569217 | |

| Record name | 2-Azido-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71715-40-7 | |

| Record name | 2-Azido-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Transformative Pathways of 2 Azido 1,4 Dimethoxybenzene

Cycloaddition Chemistry

The azide (B81097) group in 2-Azido-1,4-dimethoxybenzene is a classic 1,3-dipole, making it an excellent participant in [3+2] cycloaddition reactions. This type of reaction involves the combination of a three-atom dipole with a two-atom dipolarophile to form a five-membered ring. wikipedia.orgyoutube.com

Azide-Alkyne 1,3-Dipolar Cycloadditions (Click Chemistry)

Among the most powerful and widely used cycloaddition reactions involving azides is their reaction with alkynes to form 1,2,3-triazole rings. This transformation is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.orgyoutube.com

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction. wikipedia.orgresearchgate.net When this compound is reacted with a terminal alkyne in the presence of a copper(I) catalyst, it leads to the exclusive formation of a 1,4-disubstituted 1,2,3-triazole. nih.gov This is in stark contrast to the uncatalyzed Huisgen cycloaddition, which typically requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgnih.gov

The CuAAC reaction is known for its exceptional reliability, operational simplicity, and tolerance to a wide variety of functional groups. nih.govnih.gov The process is typically carried out in benign solvents, including water, and often proceeds at room temperature. youtube.comnih.gov The catalytic cycle involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.gov Coordination of the azide to the copper center facilitates the cycloaddition, leading to a copper-triazolyl intermediate, which is then protonated to release the triazole product and regenerate the catalyst. wikipedia.org

The reaction's efficiency and selectivity have made it a staple in drug discovery, bioconjugation, and materials science. nih.govnih.gov For instance, various azides can be "clicked" onto alkyne-functionalized biomolecules or polymers. medchemexpress.com

Table 1: Representative Substrates for CuAAC Reactions This table showcases typical reactants used in CuAAC, illustrating the types of compounds that would be expected to react with this compound.

| Azide Reactant | Alkyne Reactant | Catalyst System | Product Type |

| Benzyl (B1604629) Azide | Phenylacetylene | CuSO₄, Sodium Ascorbate | 1-Benzyl-4-phenyl-1H-1,2,3-triazole |

| 1,12-Diazidododecane | Propargylated 1,5-Benzodiazepine | CuSO₄, Sodium Ascorbate | 1,4-Disubstituted 1,2,3-Triazole |

| N-Sulfonyl Azides | Terminal Alkynes | CuI, Prolinamide Ligand | N-Sulfonyl-1,2,3-triazole |

Data compiled from representative examples in chemical literature. youtube.comnih.govresearchgate.net

An important alternative to the copper-catalyzed reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction does not require a metal catalyst and is driven by the high ring strain of a specialized alkyne, typically a cyclooctyne (B158145) derivative. magtech.com.cnnih.govresearchgate.net The release of this strain provides the thermodynamic driving force for the cycloaddition to occur under physiological conditions, making it a truly bioorthogonal reaction. researchgate.netnih.gov

In a typical SPAAC reaction, this compound would react spontaneously with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]non-4-yne (BCN), to form a stable triazole product. magtech.com.cnresearchgate.net The reaction rate can be tuned by modifying the structure of the cyclooctyne; for instance, the introduction of fluorine atoms can enhance reactivity. researchgate.netresearchgate.net SPAAC has become an invaluable tool for labeling and imaging biomolecules within living cells and organisms, where the toxicity of copper catalysts is a concern. nih.govresearchgate.netnih.gov

Table 2: Common Cycloalkynes Used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) This table lists examples of strained alkynes that are expected to undergo catalyst-free cycloaddition with this compound.

| Cyclooctyne Derivative | Key Feature | Application Area |

| Dibenzocyclooctyne (DBCO) | Increased ring strain from fused aryl rings | Bioorthogonal Chemistry |

| Bicyclo[6.1.0]non-4-yne (BCN) | Fused cyclopropane (B1198618) ring enhances strain | Live Cell Imaging |

| Difluorobenzocyclooctyne (DIFBO) | Propargylic fluorination for LUMO lowering | Highly Reactive Labeling |

Data based on common reagents described in the literature. magtech.com.cnresearchgate.net

Reactions with Other Dipolarophiles

While reactions with alkynes are most prominent, the azide group of this compound can, in principle, react with other types of dipolarophiles. These include electron-deficient alkenes, such as those bearing carbonyl or cyano groups. However, these reactions often require more forcing conditions (e.g., elevated temperatures) compared to the catalyzed or strain-promoted azide-alkyne cycloadditions and may lack the high regioselectivity of CuAAC. wikipedia.org The reaction with enamines, which are electron-rich alkenes, can also lead to triazole-type products, sometimes with subsequent loss of the amine moiety. bldpharm.com

Nitrene Generation and Subsequent Transformations

Beyond cycloadditions, aryl azides like this compound are well-known precursors to arylnitrenes, which are highly reactive and electron-deficient nitrogen species (R-N:). nih.gov The generation of a nitrene involves the extrusion of a molecule of dinitrogen (N₂), a thermodynamically very favorable process.

Thermal and Photolytic Generation of Arylnitrenes

The requisite energy for N₂ expulsion from this compound can be supplied either by heat (thermolysis) or by light (photolysis). nih.gov

Thermolysis of aryl azides typically involves heating the compound in an inert solvent. Upon reaching a sufficient temperature, the C-N₃ bond cleaves, releasing nitrogen gas and forming the arylnitrene, in this case, 2,5-dimethoxyphenylnitrene. The initially formed nitrene is in a singlet spin state but can intersystem cross to the more stable triplet ground state.

Photolysis achieves the same transformation using ultraviolet (UV) light. Absorption of a photon provides the energy to break the C-N₃ bond, generating the arylnitrene. Photochemical generation can sometimes offer more control over the reaction conditions compared to thermolysis. nih.gov

Once generated, the highly reactive 2,5-dimethoxyphenylnitrene can undergo a variety of subsequent transformations, which are characteristic of arylnitrene chemistry. These can include:

Intramolecular C-H insertion: The nitrene can insert into a C-H bond on a neighboring substituent to form a new five- or six-membered heterocyclic ring.

Intermolecular reactions: The nitrene can react with other molecules in the medium, for example, by adding to alkenes to form aziridines or abstracting hydrogen atoms from the solvent.

Ring expansion/contraction: Arylnitrenes are known to undergo complex rearrangements, potentially leading to the formation of seven-membered ring cumulenes or ring-opened nitrile products.

The specific pathway taken depends on the reaction conditions and the electronic nature of the arylnitrene itself. The electron-donating methoxy (B1213986) groups on 2,5-dimethoxyphenylnitrene would influence its reactivity compared to unsubstituted phenylnitrene.

Table 3: Methods of Nitrene Generation from Azides

| Method | Energy Source | Initial Product | Key Features |

| Thermolysis | Heat | Singlet Nitrene (can convert to Triplet) | Simple setup; requires elevated temperatures. |

| Photolysis | UV Light | Singlet or Triplet Nitrene (depends on conditions) | Can be performed at low temperatures; offers temporal control. |

This table summarizes the general methods for generating nitrenes from azide precursors.

Intermolecular Nitrene Reactions

Beyond intramolecular cyclizations, the nitrene generated from this compound can participate in a variety of intermolecular reactions. These reactions are crucial for creating new carbon-nitrogen bonds and for the synthesis of diverse nitrogen-containing compounds.

A significant intermolecular reaction of nitrenes is their addition to unsaturated systems. For instance, nitrenes can react with alkenes to form aziridines. While specific examples with this compound are not provided in the search results, the general reactivity is a fundamental aspect of nitrene chemistry.

Another important intermolecular process is the reaction of nitrenes with isocyanides to produce carbodiimides. nih.gov This nitrene-transfer reaction is highly efficient and allows for the synthesis of asymmetric carbodiimides, which are versatile intermediates that can be transformed into various heterocyclic structures. nih.gov

Nitrene insertion into C-H bonds is another key intermolecular reaction. Electron-donating substituents on the aromatic ring, such as the methoxy groups in this compound, can influence the reactivity and product distribution of these insertion reactions. rsc.org

The table below provides an overview of potential intermolecular reactions of the nitrene derived from this compound.

| Reactant | Product Type | Ref |

| Alkenes | Aziridines | |

| Isocyanides | Carbodiimides | nih.gov |

| Alkanes | N-substituted amines | rsc.org |

Reduction of the Azido (B1232118) Group to Amino Functionality

The reduction of the azido group in this compound to the corresponding primary amine, 2-amino-1,4-dimethoxybenzene, is a fundamental and widely used transformation in organic synthesis. This conversion is valuable as it provides access to anilines, which are key building blocks for a vast array of pharmaceuticals, agrochemicals, and materials.

Several methods are available for the reduction of aryl azides. A common and effective method involves the use of triphenylphosphine (B44618) in the Staudinger reaction. This reaction proceeds through the formation of an aza-ylide intermediate, which is then hydrolyzed to yield the amine and triphenylphosphine oxide. The Staudinger/aza-Wittig reaction of azido esters is a mild and efficient route for the synthesis of oxazolines. nih.gov

Catalytic hydrogenation is another powerful technique for reducing azides. This method typically employs a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. It is a clean and high-yielding reaction, with the only byproduct being nitrogen gas.

Other reducing agents that can be employed include tin(II) chloride (SnCl₂) in methanol, which is effective for the selective reduction of azido groups in the presence of other functional groups. researchgate.net Additionally, aluminum amalgam has been used for the reduction of nitro groups to amines, a transformation that can be followed by diazotization and azidation to introduce the azido group, which can then be subsequently reduced. nih.gov

The table below summarizes various methods for the reduction of aryl azides to primary amines.

| Reagent/Catalyst | Reaction Conditions | Ref |

| Triphenylphosphine (Staudinger Reaction) | THF, rt to 40 °C | nih.gov |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Varies | |

| Tin(II) chloride (SnCl₂) | Methanol, rt | researchgate.net |

| Aluminum amalgam | THF/H₂O | nih.gov |

Oxidative Reactions and Annulation Pathways

While the primary reactivity of the azido group involves reduction or nitrene formation, the 1,4-dimethoxybenzene (B90301) core of the molecule is susceptible to oxidative reactions and can participate in annulation pathways to construct fused ring systems.

The methoxy groups on the benzene (B151609) ring are activating and can direct electrophilic substitution reactions. Under certain oxidative conditions, the aromatic ring can be modified. For instance, the oxidation of substituted anilines with reagents like m-chloroperoxybenzoic acid (mCPBA) can lead to the formation of nitroso compounds, which can then undergo further transformations. chim.it

Annulation reactions provide a powerful strategy for building complex polycyclic structures. For example, 2-azidobenzaldehydes can be utilized in [4+2] annulation reactions for the synthesis of quinoline (B57606) derivatives. nih.gov This process often involves the in situ formation of a reactive intermediate, such as a benzisoxazole, which then undergoes a Diels-Alder reaction. nih.gov Although this compound itself does not possess an aldehyde group, this illustrates the potential for functionalized derivatives to undergo annulation.

The dimethoxybenzene moiety can also participate in Friedel-Crafts type reactions, which, while not oxidative, are a key class of annulation reactions. The acylation of 1,4-dimethoxybenzene is a well-studied process. researchgate.net Furthermore, the use of 1,4-difluoro-2,5-dimethoxybenzene (B174104) as a precursor for iterative Diels-Alder reactions with benzynes highlights the utility of substituted dimethoxybenzenes in building polycyclic aromatic systems. researchgate.net

The table below highlights some annulation strategies that could be conceptually applied to derivatives of this compound.

| Reaction Type | Key Reactants | Product Type | Ref |

| [4+2] Annulation | 2-Azidobenzaldehyde, dienophile | Quinolines | nih.gov |

| Diels-Alder Reaction | 1,4-Difluoro-2,5-dimethoxybenzene (as benzyne (B1209423) precursor), furan | Substituted naphthols and anthracenols | researchgate.net |

| Friedel-Crafts Acylation | 1,4-Dimethoxybenzene, acylating agent | Acylated dimethoxybenzenes | researchgate.net |

Reactions with Metal Complexes and Catalytic Systems

The interaction of this compound with metal complexes can lead to a range of catalytic transformations, primarily by influencing the reactivity of the azido group or by activating the aromatic ring.

Metal catalysts are widely employed to control the reactivity of nitrenes generated from azides. Transition metals can form transient metal-nitrene (imido) complexes, which can then participate in various stoichiometric and catalytic reactions, including cycloadditions and C-H bond insertions. nih.gov For example, rhodium and cobalt complexes have been shown to catalyze the cross-coupling of azides and isocyanides to form carbodiimides, which are valuable synthetic intermediates. nih.gov

The azido group itself can coordinate to metal centers. For instance, the activation of an azido group in a niobium complex bearing a β-diketiminate (BDI) ligand has been reported to lead to the formation of a borane-capped nitride. nih.gov

Furthermore, the dimethoxybenzene ring can be involved in metal-catalyzed cross-coupling reactions. For instance, a bromo-substituted 1,3-dihydro-2,1-benzisoxazole, a related heterocyclic system, has been shown to be compatible with palladium-catalyzed Suzuki coupling reactions, demonstrating that the core structure can be functionalized using modern catalytic methods. nih.gov

The table below lists some examples of metal-catalyzed reactions involving aryl azides and related structures.

| Metal Catalyst/Complex | Reaction Type | Product Type | Ref |

| Rhodium(I), Cobalt | Azide-isocyanide cross-coupling | Carbodiimides | nih.gov |

| Niobium(V) complex | Azido group activation | Borane-capped nitride | nih.gov |

| Palladium (e.g., SPhos Pd G3) | Suzuki cross-coupling | Biaryls | nih.gov |

Mechanistic Investigations of 2 Azido 1,4 Dimethoxybenzene Reactivity

Elucidation of Cycloaddition Reaction Mechanisms

The azide (B81097) functional group in 2-azido-1,4-dimethoxybenzene is a classic 1,3-dipole, making the compound a versatile substrate for 1,3-dipolar cycloaddition reactions. These reactions are a powerful tool for the synthesis of five-membered nitrogen-containing heterocycles. The most common and well-studied cycloaddition involving organic azides is the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles.

The mechanism of the reaction between this compound and a dipolarophile, such as an alkyne or an alkene, is generally considered to be a concerted, pericyclic process. Frontier Molecular Orbital (FMO) theory is often employed to rationalize the regioselectivity of these reactions. The reaction can be classified as Type I, II, or III depending on the relative energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the azide and the dipolarophile. In a Type I cycloaddition, the reaction is controlled by the HOMO(dipole)-LUMO(dipolarophile) interaction. In contrast, Type II involves a dominant HOMO(dipolarophile)-LUMO(dipole) interaction.

The presence of two electron-donating methoxy (B1213986) groups on the benzene (B151609) ring of this compound increases the energy of the HOMO of the azide. This, in turn, influences the interaction with the dipolarophile's LUMO, affecting the reaction rate and regioselectivity. For instance, in the reaction with an electron-deficient alkyne, the HOMO(azide)-LUMO(alkyne) interaction is expected to be dominant, leading to a specific regioisomer of the resulting triazole.

| Aryl Azide Substituent | Dipolarophile | Major Regioisomer | Minor Regioisomer |

| 4-Methoxy (EDG) | Methyl propiolate | 1,4-disubstituted | 1,5-disubstituted |

| Phenyl (Neutral) | Methyl propiolate | 1,4-disubstituted | 1,5-disubstituted |

| 4-Nitro (EWG) | Methyl propiolate | 1,5-disubstituted | 1,4-disubstituted |

This table is a generalized representation based on established principles of 1,3-dipolar cycloaddition chemistry.

Understanding Arylnitrene Formation and Reactivity Pathways

Upon thermal or photochemical activation, this compound can extrude a molecule of dinitrogen to form a highly reactive intermediate: 2,5-dimethoxyphenylnitrene. Arylnitrenes can exist in either a singlet or a triplet electronic state, and their reactivity is dictated by which state is populated.

The singlet nitrene is electrophilic and can undergo a variety of reactions, including:

Intramolecular C-H insertion: The nitrene can insert into an ortho C-H bond of a substituent, if present and sterically accessible.

Intramolecular cyclization: The nitrene can attack the aromatic ring to form cyclic structures.

Intermolecular reactions: The nitrene can react with other molecules in the reaction mixture, such as solvents or added trapping agents.

The triplet nitrene behaves as a diradical and typically undergoes hydrogen abstraction or addition to π-systems.

The presence of the two methoxy groups on the benzene ring has a significant influence on the reactivity of the generated arylnitrene. The electron-donating nature of the methoxy groups can influence the stability and reactivity of the nitrene. For instance, studies on the thermolysis of 2-azido-3-(R-anilino)-1,4-naphthoquinones have shown that electron-donating substituents on the aniline (B41778) ring favor the generation of phenazine (B1670421) derivatives through a nitrene insertion pathway. researchgate.net This suggests that the electron-rich nature of the 2,5-dimethoxyphenylnitrene could favor specific intramolecular cyclization or insertion pathways.

The general pathways for arylnitrene reactivity are summarized below:

| Reactivity Pathway | Description |

| Intramolecular Cyclization | The nitrene attacks the aromatic ring leading to the formation of azepines or other cyclic products. |

| C-H Insertion | The nitrene inserts into a C-H bond, often intramolecularly if a suitable C-H bond is nearby. |

| Hydrogen Abstraction | The triplet nitrene abstracts a hydrogen atom from the solvent or another molecule to form an amino radical. |

| Intermolecular Addition | The nitrene adds to an alkene or another unsaturated system. |

Kinetic and Stereochemical Studies of Transformations

Kinetic studies of the thermal decomposition of aryl azides provide valuable information about the energy barrier to nitrene formation. The rate of decomposition is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the methoxy groups in this compound, are generally found to slightly decrease the rate of decomposition compared to the unsubstituted phenyl azide. This is attributed to the stabilization of the azide ground state by the electron-donating groups.

Stereochemical studies become particularly important when the cycloaddition reactions of this compound involve chiral dipolarophiles or when the resulting products are chiral. The concerted nature of the 1,3-dipolar cycloaddition dictates that the stereochemistry of the dipolarophile is retained in the product. For instance, the reaction with a cis-disubstituted alkene will yield a specific stereoisomer of the resulting triazoline, while the reaction with the corresponding trans-alkene will yield a different stereoisomer.

| Substituent | Relative Rate of Decomposition (at a given temperature) |

| 4-Nitro (EWG) | Faster |

| H (Neutral) | 1 |

| 4-Methoxy (EDG) | Slower |

This table is a generalized representation based on established principles of aryl azide thermolysis.

Analysis of Substituent Effects on Reaction Dynamics and Selectivity

The two methoxy groups in this compound exert a profound influence on the reaction dynamics and selectivity through a combination of inductive and resonance effects. lumenlearning.comnumberanalytics.comnumberanalytics.com

Inductive Effect: The oxygen atoms of the methoxy groups are more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I).

Resonance Effect: The lone pairs on the oxygen atoms can be delocalized into the aromatic ring, resulting in a strong electron-donating resonance effect (+M).

In the case of methoxy groups, the resonance effect typically dominates, making the benzene ring more electron-rich. This has several consequences for the reactivity of this compound:

Cycloaddition Reactions: The increased electron density on the aromatic ring enhances the HOMO energy of the azide, which can accelerate reactions with electron-deficient dipolarophiles. The directing effect of the methoxy groups also influences the regioselectivity of the cycloaddition.

Arylnitrene Reactivity: The electron-donating methoxy groups can stabilize the transition states leading to certain products. For example, in electrophilic aromatic substitution-type reactions of the nitrene, the methoxy groups would direct the reaction to the ortho and para positions relative to themselves.

The table below summarizes the expected effects of the methoxy substituents on the reactivity of this compound.

| Reaction Type | Effect of Methoxy Groups |

| 1,3-Dipolar Cycloaddition (with electron-deficient alkynes) | Rate acceleration and control of regioselectivity. |

| Arylnitrene Formation (Thermolysis) | Slight rate decrease due to ground state stabilization. |

| Intramolecular Nitrene Reactions | Potential for specific cyclization or C-H insertion pathways due to electronic activation. |

Intermediates Identification and Characterization during Reactions

The direct detection and characterization of reactive intermediates are crucial for a complete understanding of reaction mechanisms. In the reactions of this compound, the primary intermediate of interest is the 2,5-dimethoxyphenylnitrene. Due to its high reactivity, this intermediate is typically studied using spectroscopic techniques under matrix isolation conditions (e.g., in a frozen argon matrix at low temperatures) or through trapping experiments.

In trapping experiments, a reactive species is added to the reaction mixture to intercept the short-lived intermediate and form a stable, characterizable product. For example, the singlet nitrene can be trapped by alkenes to form aziridines, while the triplet nitrene can be trapped by radical scavengers.

Another potential set of intermediates can arise from the rearrangement of the initially formed products. For instance, the thermolysis of some 5-azidooxazoles has been shown to proceed through an imine intermediate which can be trapped. rsc.org While not directly involving this compound, this highlights the possibility of complex reaction pathways involving various transient species.

Commonly employed techniques for the identification and characterization of reaction intermediates are listed below:

| Technique | Application |

| Matrix Isolation Spectroscopy (IR, UV-Vis) | Direct observation and characterization of highly reactive intermediates like nitrenes at low temperatures. |

| Laser Flash Photolysis | Generation and kinetic studies of transient species in solution. |

| Chemical Trapping | Interception of reactive intermediates to form stable, characterizable products. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Characterization of stable products and, in some cases, less reactive intermediates. |

| Mass Spectrometry | Identification of product structures and, in some cases, detection of intermediate masses. |

Computational and Theoretical Studies on 2 Azido 1,4 Dimethoxybenzene Systems

Density Functional Theory (DFT) Applications for Reaction Energetics and Transition State Analysis

Density Functional Theory (DFT) stands as a principal tool in computational chemistry for the quantitative analysis of reaction mechanisms and kinetics. For 2-Azido-1,4-dimethoxybenzene, DFT calculations are crucial for understanding its behavior in key reactions, particularly 1,3-dipolar cycloadditions.

Reaction Energetics: By employing DFT functionals such as B3LYP or ωB97X-D with appropriate basis sets (e.g., 6-311+G(d,p)), the potential energy surface of a reaction can be mapped. This allows for the calculation of activation energies and reaction enthalpies, which are fundamental in predicting reaction rates and thermodynamic feasibility. The electron-donating methoxy (B1213986) groups in this compound are anticipated to modulate the energetics of its reactions compared to unsubstituted phenyl azide (B81097).

Transition State Analysis: A pivotal aspect of mechanistic studies is the characterization of the transition state structure. DFT calculations can pinpoint the geometry of the transition state, which is the energetic pinnacle of the reaction pathway. Subsequent frequency calculations are used to verify the transition state, which should possess a single imaginary frequency corresponding to the atomic motion along the reaction coordinate. The analysis of bond lengths and angles in the transition state provides insights into the degree of bond formation and breaking, thus clarifying the concerted or stepwise nature of the reaction. For instance, in cycloadditions, the distortion/interaction model can be applied to dissect the activation barrier into the energy required to distort the reactants into their transition state geometries and the interaction energy between these distorted species. researchgate.net

Below is an illustrative data table representing typical energetic parameters that would be calculated for a hypothetical 1,3-dipolar cycloaddition reaction of this compound.

| Parameter | Representative Calculated Value (kcal/mol) |

| Gibbs Free Energy of Activation (ΔG‡) | 18.5 |

| Enthalpy of Activation (ΔH‡) | 12.3 |

| Gibbs Free Energy of Reaction (ΔGrxn) | -35.7 |

| Enthalpy of Reaction (ΔHrxn) | -40.1 |

| Note: These values are hypothetical and serve as examples of the data generated in a DFT study. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

The intrinsic electronic properties of a molecule are the primary determinants of its chemical reactivity. Quantum chemical calculations offer a powerful lens through which to view the electronic landscape of this compound.

Frontier Molecular Orbital (FMO) Theory: FMO theory is instrumental in explaining the reactivity of this compound in pericyclic reactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The interaction between the HOMO of the azide and the LUMO of a dipolarophile (or vice versa) governs the reaction. A smaller energy gap between these frontier orbitals typically correlates with higher reactivity. The methoxy substituents are expected to raise the HOMO energy of this compound, thereby enhancing its reactivity towards electron-deficient reactants.

Molecular Electrostatic Potential (MEP): The MEP map provides a color-coded representation of the electrostatic potential on the molecule's surface. This allows for the visualization of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would highlight the nucleophilic character of the terminal nitrogen atom of the azide group and the influence of the methoxy groups on the aromatic ring's electron density.

Conceptual DFT Reactivity Descriptors: A suite of reactivity indices can be calculated to quantify a molecule's reactivity. These include chemical potential, hardness, and the global electrophilicity index. Local reactivity descriptors, such as Fukui functions, can pinpoint the most reactive atomic sites within the molecule, offering a more nuanced understanding of its reactivity patterns. researchgate.net

The following table provides expected values for key electronic properties of this compound based on calculations for similar molecules.

| Electronic Property | Expected Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.0 eV |

| HOMO-LUMO Gap | 5.5 eV |

| Dipole Moment | 2.5 D |

| Note: These are estimated values for illustrative purposes. |

Modeling of Regioselectivity and Stereoselectivity in Cycloadditions

In reactions with unsymmetrical partners, this compound can yield multiple regioisomers. Computational modeling is a highly effective method for predicting and rationalizing the regiochemical outcome of such reactions.

The predominant approach involves calculating the activation energies for the formation of all possible regioisomers. The reaction pathway with the lowest activation barrier is predicted to be the kinetically favored product. nih.gov For the cycloaddition of this compound with an unsymmetrical alkyne, this would entail comparing the transition state energies for the pathways leading to the 1,4- and 1,5-disubstituted triazole products. The regioselectivity can also be understood by analyzing local reactivity indices, as the reaction is often governed by the interaction between the most nucleophilic site of one reactant and the most electrophilic site of the other. researchgate.net

Prediction of Novel Reaction Pathways and Reactivity Patterns

Computational chemistry is not limited to studying known reactions; it can also be a predictive tool for discovering novel reactivity. By exploring the potential energy surface of this compound, new reaction pathways and unexpected rearrangements can be identified. For example, the thermal or photochemical decomposition of aryl azides can lead to the formation of highly reactive nitrene intermediates. Computational modeling can elucidate the energetics of nitrene formation and its subsequent reactions, such as C-H insertion or ring expansion. Furthermore, by analyzing the molecule's electronic structure, its reactivity towards a diverse array of reagents can be predicted, potentially guiding the experimental discovery of new chemical transformations. nih.gov

Advanced Applications in Organic Synthesis and Chemical Sciences

Role as a Key Building Block for Complex Organic Molecule Synthesis

In the realm of organic chemistry, the strategic construction of complex molecular architectures is a central theme. Compounds that serve as foundational starting materials, often referred to as building blocks, are indispensable in this pursuit. scbt.com 2-Azido-1,4-dimethoxybenzene functions as a versatile building block, offering chemists a platform to introduce a specific arrangement of atoms into a larger, more intricate structure. The dimethoxybenzene core provides a rigid scaffold, while the azide (B81097) group serves as a chemical handle for a variety of transformations.

The utility of related dimethoxybenzene structures underscores the potential of this compound. For instance, compounds like 1,4-difluoro-2,5-dimethoxybenzene (B174104) and 1,4-dibromo-2,5-dimethoxybenzene (B1296824) are employed as precursors in reactions such as iterative Diels-Alder cycloadditions to construct highly substituted polycyclic systems. researchgate.netresearchgate.net By analogy, the 2-azido derivative can be envisioned as a participant in a wide array of synthetic strategies aimed at producing novel and complex organic molecules with tailored properties and functions. The presence of the azide allows for its conversion into other functional groups, further expanding its synthetic utility.

Functionalization for Materials Science and Polymer Chemistry

The field of materials science continually seeks novel methods to modify and enhance the properties of materials. Chemical functionalization, the process of adding new functional groups to a material's surface, is a powerful technique to achieve this. chalmers.se The azide group in this compound is particularly well-suited for this purpose. Azide chemistry provides robust and efficient pathways for covalently modifying a wide range of materials, including nanocarbons like graphene and carbon nanotubes. researchgate.net

Two primary strategies involving azides are employed for functionalization: nitrene chemistry and "click chemistry." researchgate.net

Nitrene Chemistry: Upon thermal or photochemical activation, the azide group of this compound can extrude a molecule of nitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene can then react with the surfaces of materials, such as the C=C double bonds in carbon nanotubes, to form stable covalent linkages. This process allows for the grafting of the dimethoxyphenyl moiety onto the material's surface, altering its properties like solubility and dispersibility.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, offers a highly specific and efficient method for functionalization. google.com Materials can be pre-functionalized with alkyne groups, which will then selectively react with the azide of this compound to form a stable triazole linkage. This approach is widely used in polymer chemistry to synthesize functional polymers and to crosslink polymer chains, creating materials with tunable properties. researchgate.netnsf.gov For example, azido-functionalized polymers can be crosslinked by inducing the azide to react, or the azide can be used as a handle to attach other molecules. researchgate.net

Development of Bioconjugation Reagents for Research Applications

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a vital tool in biological research and drug development. The azide group is a key player in this field due to its bioorthogonal nature—it does not typically react with biological molecules or in biological environments until a specific reaction partner is introduced. This allows for highly specific labeling and modification of biomolecules.

The azide group of this compound makes it a potential precursor for developing bioconjugation reagents. The most prominent reaction used for this purpose is the aforementioned CuAAC, or "click" reaction. A biomolecule (like a protein or a nucleic acid) can be modified to contain an alkyne group. Then, an azide-containing molecule, such as a derivative of this compound, can be "clicked" onto the biomolecule. This strategy is used to attach probes, such as fluorescent dyes or affinity tags, to biomolecules for imaging and purification. The dimethoxybenzene portion could also impart specific properties, such as altered solubility or the potential for further interactions.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Triazoles, Pyrroles, Quinolines)

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and functional materials. researchgate.net Organic azides, including this compound, are highly valuable precursors for the synthesis of these important ring systems. beilstein-journals.org

Triazoles: The most prominent application of aryl azides is in the synthesis of 1,2,3-triazoles through the Huisgen 1,3-dipolar cycloaddition with alkynes. nih.govfrontiersin.orgnih.gov This reaction, especially the copper-catalyzed version (CuAAC), is exceptionally reliable and regioselective, yielding 1,4-disubstituted triazoles. nih.gov When this compound is reacted with a terminal alkyne in the presence of a copper(I) catalyst, it efficiently produces a 1-(2,4-dimethoxyphenyl)-1,2,3-triazole derivative. The reaction is modular, meaning a wide variety of alkynes can be used to generate a diverse library of triazole products.

Pyrroles: The synthesis of pyrroles, another crucial heterocyclic motif, can also be achieved using azides. researchgate.netorganic-chemistry.orgnih.gov Certain synthetic methods involve the reaction of vinyl azides with carbonyl compounds or the annulation of azides with other reagents to construct the pyrrole (B145914) ring. researchgate.netorganic-chemistry.org While direct routes from this compound might be less common, its azide functionality can be transformed into an amine, which can then participate in classical pyrrole syntheses like the Paal-Knorr or Clauson-Kaas reactions. beilstein-journals.org

Quinolines: Quinolines are a class of bicyclic heterocycles with significant biological activity. nih.gov Synthetic strategies have been developed that utilize aryl azides to construct the quinoline (B57606) framework. For example, intramolecular cyclization of specifically substituted aryl azides can lead to the formation of the quinoline ring system. nih.gov A derivative of this compound, appropriately functionalized with a side chain containing a triple bond, could undergo such an electrophilic or metal-catalyzed cyclization to yield a substituted quinoline.

Integration into Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful strategy used in drug discovery and materials science to rapidly synthesize and screen a large number of compounds (a "library") for a desired property. nih.gov This approach relies on the use of versatile building blocks that can be systematically combined in various ways. nih.govyoutube.com

Spectroscopic and Analytical Methodologies for Characterization and Study

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights.researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-Azido-1,4-dimethoxybenzene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of the related compound 1,4-dimethoxybenzene (B90301), the protons of the two methoxy (B1213986) groups (–OCH₃) are chemically equivalent and appear as a sharp singlet. chegg.com The aromatic protons also show characteristic signals in the downfield region of the spectrum. chegg.comwisc.edu For this compound, the introduction of the azido (B1232118) group induces a shift in the signals of the nearby protons and carbons due to its electronic effects. The integration of the proton signals confirms the number of protons in each unique environment.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, further confirming the substitution pattern on the benzene (B151609) ring. researchgate.net These methods are invaluable for unambiguously assigning all signals in the NMR spectra.

Table 1: Predicted ¹H NMR Spectral Data for 1,4-Dimethoxybenzene

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.75 | s | 6H | -OCH₃ |

| 6.82 | s | 4H | Ar-H |

| Data based on typical values for 1,4-dimethoxybenzene and may vary for this compound. |

Table 2: Predicted ¹³C NMR Spectral Data for 1,4-Dimethoxybenzene

| Chemical Shift (ppm) | Assignment |

| 55.6 | -OCH₃ |

| 114.1 | Ar-C |

| 153.5 | Ar-C-O |

| Data based on typical values for 1,4-dimethoxybenzene and may vary for this compound. |

Electron Spin Resonance (ESR) Spectroscopy for Reactive Intermediates Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for detecting and characterizing species with unpaired electrons. While this compound itself is not a radical, ESR spectroscopy becomes crucial in studying its chemical reactions, particularly those involving the formation of nitrene intermediates. Upon thermolysis or photolysis, aryl azides can extrude molecular nitrogen (N₂) to generate highly reactive nitrenes, which are radical species. ESR spectroscopy can be used to detect and identify these transient intermediates, providing insight into reaction mechanisms.

Infrared (IR) Spectroscopy for Functional Group Analysis.chegg.comchegg.com

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

The most prominent and diagnostic peak for an azide (B81097) is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the N₃ group, which typically appears in the region of 2100-2160 cm⁻¹. The presence of the ether linkages (C-O-C) will give rise to strong absorptions in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch). chegg.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will appear in the 1450-1600 cm⁻¹ region. youtube.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Azide (N₃) | Asymmetric Stretch | 2100 - 2160 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Alkyl C-H (methoxy) | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Ether (C-O-C) | Asymmetric Stretch | ~1250 |

| Ether (C-O-C) | Symmetric Stretch | ~1040 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Reaction Monitoring.aatbio.comresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is useful for both qualitative analysis and quantitative measurements. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. For the related 1,4-dimethoxybenzene, excitation and emission peaks are observed at 291 nm and 318 nm, respectively. aatbio.com

UV-Vis spectroscopy is also a valuable tool for monitoring the progress of reactions involving this compound. For instance, the disappearance of the characteristic absorption of the azide and the appearance of new absorption bands corresponding to the product can be followed over time to determine reaction kinetics. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and structural features of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound.

The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. For aryl azides, a common fragmentation pathway involves the loss of a nitrogen molecule (N₂), leading to the formation of a nitrene cation radical. researchgate.net Subsequent fragmentation of this and other ions can provide further structural information. For this compound, fragmentation of the methoxy groups, such as the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O), would also be expected.

Chromatographic Techniques for Purification and Purity Assessment.youtube.comresearchgate.net

Chromatographic techniques are indispensable for the purification of this compound and for assessing its purity.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. youtube.comyoutube.com By spotting the reaction mixture on a TLC plate and eluting with a suitable solvent, the separation of the starting material, product, and any byproducts can be visualized, often under UV light.

Column Chromatography is a preparative technique used to separate and purify larger quantities of the desired compound from a mixture. youtube.comyoutube.com The crude product is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and a solvent or solvent mixture (the mobile phase) is passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase, allowing for the collection of pure fractions of this compound. researchgate.net The purity of the collected fractions is typically assessed by TLC.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The synthesis of aryl azides, including 2-azido-1,4-dimethoxybenzene, has traditionally relied on methods that can involve harsh conditions or hazardous intermediates. A primary future direction is the development of more sustainable and safer synthetic protocols. Research is shifting away from classical methods toward "green" chemistry principles. researchgate.net This includes the use of water as a reaction solvent, which is environmentally benign and can lead to high yields and simple, robust procedures. researchgate.netrsc.org

Key advancements focus on replacing conventional diazonium salts with more stable and safer alternatives like arenediazonium tosylates, which can react efficiently with sodium azide (B81097) in water at room temperature without the need for metal catalysis. organic-chemistry.orgorganic-chemistry.org Another promising area is the optimization of diazo-transfer reactions, which directly convert primary amines to azides. acs.org The development of novel diazo-transfer agents aims to improve efficiency and safety. Furthermore, modifying the reactants themselves, such as using benzyl (B1604629) nitrite (B80452) instead of smaller alkyl nitrites in the production of sodium azide, can reduce reaction times, eliminate volatile organic compound (VOC) emissions, and allow for easier recycling of byproducts. rsc.org

Table 1: Comparison of Synthetic Approaches for Aryl Azides

| Method | Typical Reagents | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Traditional Diazotization | Aniline (B41778), NaNO₂, HCl, NaN₃ | Acidic Water/Organic | Well-established | researchgate.net |

| Arenediazonium Tosylates | Aromatic Amine, p-TsOH, NaNO₂, NaN₃ | Water | Stable intermediates, metal-free, high purity products. organic-chemistry.orgorganic-chemistry.org | organic-chemistry.org |

| Optimized Fischer Method | Diazonium Salts, Hydroxylammonium Chloride | Water | Simple, robust, scalable, and "green". researchgate.netrsc.org | rsc.org |

| Diazo-Transfer Reaction | Primary Amine, Imidazole-1-sulfonyl azide | Acetonitrile/Water | Direct conversion of amines to azides. acs.org | acs.org |

Exploration of Unconventional Reactivity Modes for Aryl Azides

Beyond traditional thermal activation, future research will heavily explore unconventional ways to activate the azide group of this compound. A major area of interest is photocatalysis, which uses visible light to generate highly reactive intermediates under mild conditions. rsc.orgnih.gov This method offers high spatiotemporal precision, which is particularly valuable in biological applications. rsc.org

Two primary photocatalytic pathways have been identified for aryl azides:

Energy Transfer: A photosensitizer absorbs light and transfers energy to the aryl azide, causing it to release dinitrogen and form a reactive nitrene intermediate without the need for high-energy UV light. nih.govresearchgate.net This avoids competitive photodecomposition processes that can limit the utility of direct photolysis. nih.gov

Electron Transfer: A photocatalyst, upon light absorption, can engage in electron transfer with the aryl azide. researchgate.net This can lead to the formation of an azide radical anion, which subsequently releases nitrogen to form an aminyl radical, another useful reactive intermediate for C-N bond formation. researchgate.net

These photocatalytic methods enable reactions like protein labeling and C-H amination under gentle, visible-light irradiation, opening new avenues for bioconjugation and complex molecule synthesis. rsc.orgresearchgate.net Copper-catalyzed photocatalysis is also emerging as a versatile tool for reactions like the azidoarylation of alkenes, which can build complex molecular scaffolds. acs.org

Table 2: Photocatalytic Activation Modes of Aryl Azides

| Activation Pathway | Key Intermediate | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| UV Photolysis (Traditional) | Singlet/Triplet Nitrene | UV Light (250-400 nm) | Generates highly reactive nitrene. | rsc.org |

| Visible Light Photocatalysis (Energy Transfer) | Triplet Nitrene | Visible Light, Ru or Ir-based photocatalyst. nih.gov | Avoids UV damage, better functional group tolerance. nih.gov | nih.govresearchgate.net |

| Visible Light Photocatalysis (Electron Transfer) | Azide Radical Anion, Aminyl Radical | Visible Light, Photocatalyst (e.g., Ru(II), Sn(IV)), Reductant. researchgate.net | Alternative reactivity pathway, enables proximity labeling. researchgate.net | researchgate.net |

| Copper-Photocatalyzed Azidoarylation | Aryl Radical, Cu(II)-azide complex | Visible Light, Cu(I) catalyst | Three-component coupling to form β-aryl azidoalkanes. acs.org | acs.org |

Expansion of Applications in Advanced Materials and Chemical Biology

The versatile reactivity of the azide functional group makes this compound a valuable building block for both advanced materials and chemical biology.

In chemical biology , aryl azides are powerful tools for probing biological systems. rsc.org A key application is photoaffinity labeling, where the azide is incorporated into a molecule designed to bind to a specific protein. researchgate.net Upon photoactivation, the azide generates a reactive nitrene that covalently crosslinks the molecule to its biological target, enabling receptor identification. rsc.orgresearchgate.net The electron-donating methoxy (B1213986) groups on this compound can influence its binding affinity and photoreactivity, making it a tunable probe. Furthermore, its ability to participate in bioorthogonal "click chemistry," specifically the azide-alkyne cycloaddition, allows for the efficient and specific labeling of biomolecules in living systems. youtube.comsigmaaldrich.com

In materials science , the azide group is a key component for creating functional polymers and surfaces. The 1,3-dipolar cycloaddition reaction between an azide and an alkyne to form a stable triazole ring is exceptionally reliable and has become a cornerstone of materials synthesis. youtube.com This reaction can be used to link polymer chains, attach molecules to surfaces, or create complex, well-defined macromolecular architectures. The dimethoxybenzene core can impart specific properties, such as fluorescence or redox activity, to the resulting material.

Advanced Computational Design and Reactivity Prediction

Computational chemistry is an indispensable tool for understanding and predicting the behavior of aryl azides, guiding experimental design and accelerating discovery. nih.gov Methods like Density Functional Theory (DFT) and Complete Active Space Second-Order Perturbation Theory (CASPT2) allow researchers to model reaction pathways and transition states with high accuracy. acs.org

For this compound, computational studies can:

Predict Reactivity in Cycloadditions: Model the strain-promoted azide-alkyne cycloaddition (SPAAC) to predict reaction rates and identify the factors controlling reactivity, such as the electronic nature of the azide and steric hindrance. nih.gov

Analyze Reaction Mechanisms: Elucidate the step-by-step mechanism of photocatalytic reactions, determining whether a reaction proceeds via energy transfer or electron transfer and identifying the key reactive intermediates. acs.org

Design Novel Reactants: Computationally screen different substituents on the aryl ring to tune the azide's reactivity for specific applications, optimizing it for faster click reactions or for selective activation under certain conditions. nih.gov

Understand Regioselectivity: In reactions like electrophilic aromatic substitution on the dimethoxybenzene ring, computational models can predict which position is most likely to react, guiding synthetic strategy. researchgate.net

Table 3: Application of Computational Methods in Azide Chemistry

| Computational Method | Predicted Property | Application for this compound | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction pathways, activation energies, regioselectivity. | Predicting the outcome of cycloadditions and substitutions. researchgate.net | nih.govresearchgate.net |

| CASPT2 | Excited state mechanisms, photophysical processes. | Elucidating the mechanism of photocatalytic activation. acs.org | acs.org |

| Distortion/Interaction Analysis (DIA) | Steric and electronic effects in transition states. | Understanding steric clashes that can reduce reactivity in cycloadditions. nih.gov | nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and handling of organic azides can pose safety risks due to their potential instability. Flow chemistry offers a transformative solution to this challenge. cam.ac.uk By performing reactions in a continuous stream within small-volume reactors, flow systems minimize the amount of hazardous material present at any given time, significantly enhancing safety. cam.ac.ukuc.pt

Future research will focus on integrating the synthesis of this compound into fully automated, multi-step flow platforms. acs.orgcam.ac.uk These systems offer several advantages:

Enhanced Safety: Safe generation and immediate use of the azide in a subsequent reaction step without isolation. cam.ac.uk

High Reproducibility and Control: Precise control over reaction parameters like temperature, pressure, and residence time leads to consistent product quality. uc.pt

Scalability: Scaling up production is straightforward by running the flow system for longer periods. researchgate.net

Automation: Automated platforms can perform the entire reaction sequence, including purification, with minimal user intervention, which is ideal for handling potentially hazardous reagents. acs.orgnih.gov

The use of packed-bed reactors with immobilized reagents, such as a solid-supported azide source, further simplifies the process by allowing for easy separation of the product from the excess reagents. cam.ac.ukdurham.ac.uk This combination of flow chemistry and automation represents a new paradigm for the safe, efficient, and reproducible manufacturing of aryl azides and their downstream products. uc.pt

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Azido-1,4-dimethoxybenzene, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or azide transfer reactions. For example, substituting a halogen (e.g., bromine) with sodium azide in polar aprotic solvents (e.g., DMF) under controlled temperatures (50–70°C) yields the azide. Key variables include reaction time (12–24 hrs), stoichiometry (1:1.2 substrate:NaN₃), and inert atmosphere (N₂/Ar) to avoid side reactions .

- Data Consideration : Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) and confirm purity by HPLC (>95%). Yields range from 60–85%, with impurities often arising from incomplete substitution or azide decomposition.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

- Methodology :

- ¹H NMR : Two singlet peaks for methoxy groups (δ 3.8–3.9 ppm) and aromatic protons (δ 6.7–7.1 ppm). The azide group does not protonate but may deshield adjacent protons.

- IR : Strong azide stretch at ~2100 cm⁻¹, with methoxy C-O stretches at ~1250 cm⁻¹.

- MS : Molecular ion peak at m/z 193 [M]⁺, with fragmentation patterns showing loss of N₂ (Δ m/z = 28) .

- Contradictions : Overlap in aromatic proton signals (e.g., with 1,4-dimethoxybenzene derivatives) requires high-resolution NMR or spiking with reference standards.

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodology : Accelerated stability studies in dark/light, humidity (40–80% RH), and temperatures (4°C, 25°C, 40°C). Azides are photosensitive; store in amber vials at –20°C under inert gas. Decomposition products (e.g., amines) are detectable via GC-MS after 30 days at 40°C .

Advanced Research Questions

Q. How does the azido group in this compound participate in click chemistry, and what are the kinetic barriers?

- Methodology : The azide undergoes Huisgen 1,3-dipolar cycloaddition with terminal alkynes (e.g., propargyl derivatives) catalyzed by Cu(I). Kinetic studies (UV-Vis monitoring) show reaction rates depend on solvent (t-BuOH:H₂O mixtures enhance solubility), ligand (TBTA accelerates Cu(I) stabilization), and steric hindrance from methoxy groups .

- Data Contradictions : Conflicting reports on reaction efficiency (60–95% conversion) may stem from trace oxygen (inhibiting Cu catalysis) or competing side reactions (e.g., Glaser coupling).

Q. What computational models predict the reactivity of this compound in photochemical applications?

- Methodology : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) calculate frontier molecular orbitals (HOMO/LUMO) to predict photostability and nitrene formation. Methoxy groups lower LUMO energy (–1.8 eV), increasing susceptibility to UV-induced decomposition .

- Validation : Experimental UV irradiation (254 nm) generates nitrene intermediates, characterized by EPR spectroscopy and trapped with dienes (e.g., cyclooctadiene).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.